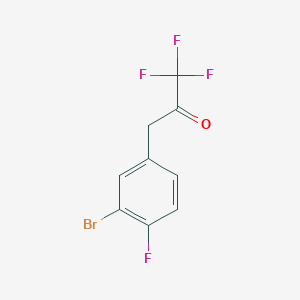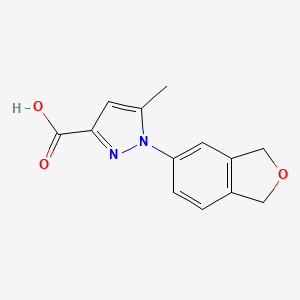
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both benzofuran and pyrazole moieties
Méthodes De Préparation
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through various methods, such as free radical cyclization or proton quantum tunneling, which offer high yields and fewer side reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the benzofuran and pyrazole rings: The final step involves coupling the benzofuran and pyrazole rings under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole moieties contribute to its biological activity by binding to enzymes or receptors, thereby modulating their function . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show diverse biological activities and are used in various applications.
The uniqueness of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid lies in its combined benzofuran and pyrazole structures, which contribute to its distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-12(13(16)17)14-15(8)11-3-2-9-6-18-7-10(9)5-11/h2-5H,6-7H2,1H3,(H,16,17) |
Clé InChI |
PLWICLBNZVEALY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC3=C(COC3)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


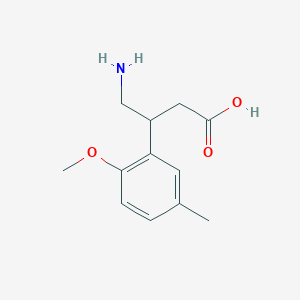

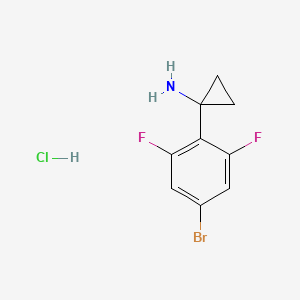
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
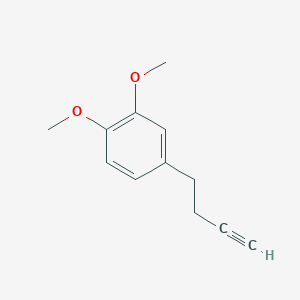
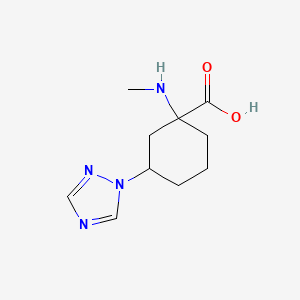
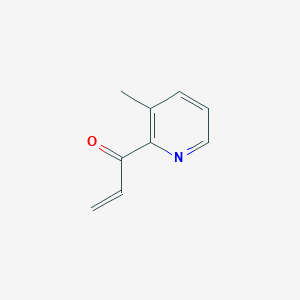
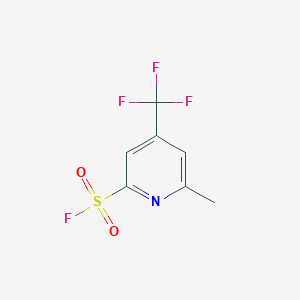

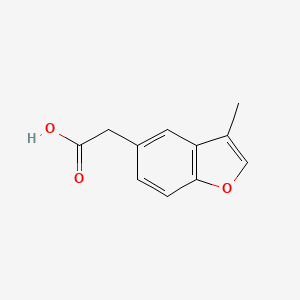
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
